molecular formula C16H24N2O B12628608 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine CAS No. 918481-14-8

1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine

Cat. No.: B12628608
CAS No.: 918481-14-8
M. Wt: 260.37 g/mol
InChI Key: DRJKFHJZJNBFEO-UHFFFAOYSA-N
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Description

1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine is a piperazine derivative featuring a 2-methyloxiran-2-ylmethyl substituent at the N1 position and a 1-phenylethyl group at the N4 position. Piperazine derivatives are widely studied for their pharmacological properties, particularly in the central nervous system (CNS), where they interact with dopamine, serotonin, and opioid receptors .

Properties

CAS No.

918481-14-8

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-[(2-methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine

InChI

InChI=1S/C16H24N2O/c1-14(15-6-4-3-5-7-15)18-10-8-17(9-11-18)12-16(2)13-19-16/h3-7,14H,8-13H2,1-2H3

InChI Key

DRJKFHJZJNBFEO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)CC3(CO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine typically involves the reaction of piperazine derivatives with epoxides and phenylethyl halides. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with epoxides under basic conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the epoxide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Biological Activities

Research indicates that piperazine derivatives, including 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine, exhibit various biological activities. Notably, they have been studied for their potential as:

  • Pain Modulators : Compounds related to this structure have shown promise in modulating P2X3 receptors, which are implicated in pain pathways. This suggests potential applications in pain management therapies .
  • Anticancer Agents : Several studies have highlighted the anticancer properties of piperazine derivatives. For instance, structure-activity relationship (SAR) studies indicate that modifications on the piperazine structure can enhance cytotoxicity against various cancer cell lines, including breast cancer and leukemia .

Anticancer Activity

A study focusing on piperazine derivatives demonstrated that certain modifications could significantly enhance anticancer activity. For example, compounds with phenyl substitutions showed increased potency against K562 leukemia cells, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Pain Management

Research into the modulation of P2X3 receptors has indicated that piperazine derivatives can effectively inhibit receptor activity associated with pain signaling. This opens avenues for developing new analgesics based on the structural framework of 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
1-(4-Fluorophenyl)-piperazineStructureFluorine substitution enhances lipophilicity
4-(3-Methoxyphenyl)-piperazineStructureMethoxy group may influence receptor affinity
N,N-DimethylpiperazineStructureSimple structure, often used as a solvent

The unique combination of an oxirane ring and a phenylethyl substituent in 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine may confer distinct pharmacological properties compared to simpler piperazines.

Mechanism of Action

The mechanism of action of 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The epoxide group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of piperazine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (N1/N4) Biological Activity Key Findings
Target Compound 2-Methyloxiran-2-ylmethyl / 1-phenylethyl Not explicitly reported (inferred: opioid/D2 receptor interaction) Epoxide group may enhance metabolic stability or enantioselective binding .
4-(1-Phenylethyl)-1-(1-naphthyl)piperazine 1-Naphthyl / 1-phenylethyl Dual D2/5-HT1A receptor affinity (Ki: D2 = 12 nM, 5-HT1A = 8 nM) High 5-HT1A selectivity due to naphthyl group; moderate D2 antagonism .
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl / piperidin-4-yl Dopamine D2 receptor affinity (Ki = 34 nM) Methoxy group enhances lipophilicity and receptor binding .
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) Cyclohexyl / 1,2-diphenylethyl μ-opioid agonist (analgesic ED50 = 1.2 mg/kg) Enantioselective analgesic activity; R-enantiomer shows antagonist effects .
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl / benzoyl Cytotoxic activity (IC50 = 2–8 μM on cancer cell lines) Chlorobenzhydryl group enhances cytotoxicity via apoptosis induction .

Pharmacological and Enantioselective Profiles

  • Analgesic Activity : The target compound’s 1-phenylethyl group aligns with MT-45 derivatives, which exhibit potent μ-opioid agonist activity (105x morphine in (S)-(+)-10 enantiomer) . However, the 2-methyloxiran substituent may reduce opioid-related side effects by altering metabolic pathways or receptor binding kinetics.
  • Dopamine Receptor Affinity : Analogues with 2-methoxyphenyl (Ki = 34 nM) or naphthyl groups (Ki = 12 nM) show stronger D2 receptor binding than the target compound, suggesting the oxiran group may prioritize other targets (e.g., serotonin) .
  • Enantioselectivity : Similar to MT-45, the target compound’s epoxide introduces stereochemical complexity. S-enantiomers of related compounds often show agonist activity, while R-enantiomers exhibit antagonist effects (e.g., (R)-(-)-18 vs. (S)-(+)-10) .

Biological Activity

1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine, a derivative of piperazine, has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperazine ring, a methyloxirane moiety, and a phenylethyl substituent, which may confer distinct pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.

  • Molecular Formula : C₁₄H₁₈N₂O
  • Molecular Weight : 234.30 g/mol
  • Structure : The compound's structure allows for various interactions with biological targets due to the presence of the strained oxirane ring, which can undergo nucleophilic attacks and participate in diverse chemical reactions.

Biological Activity Overview

Research indicates that piperazine derivatives, including this compound, exhibit a range of biological activities:

  • Neuropharmacological Effects : Piperazine derivatives are known to influence neurotransmitter systems. Studies have shown that related compounds can modulate dopamine and serotonin release in the brain, suggesting potential applications in treating mood disorders .
  • Antimicrobial Activity : Some piperazine derivatives have demonstrated antibacterial and antifungal properties. The unique structural features of 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine may enhance its efficacy against specific pathogens.
  • Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor for certain enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine can be influenced by its structural components. A comparative analysis with similar compounds reveals insights into its potential mechanisms:

Compound Name Structure Unique Features
1-(4-Fluorophenyl)-piperazineStructureFluorine substitution enhances lipophilicity
4-(3-Methoxyphenyl)-piperazineStructureMethoxy group may influence receptor affinity
N,N-DimethylpiperazineStructureSimple structure, often used as a solvent

The oxirane group in this compound may contribute to its reactivity and interaction with biological targets, setting it apart from simpler piperazines.

Case Studies and Research Findings

Several studies have focused on the biological activities of related piperazine derivatives:

  • Neurotransmitter Modulation : A study involving 1,2,4-piperazine derivatives showed significant effects on dopamine and serotonin release in rat models, highlighting their potential as antidepressants or anxiolytics .
  • Enzyme Inhibition Studies : Research on N-methyl-piperazine chalcones indicated promising dual inhibition of MAO-B and AChE, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy against neurodegenerative diseases like Alzheimer's .
  • Microbial Activity : Investigations into the antimicrobial properties of piperazine derivatives have shown varying degrees of effectiveness against different bacterial strains, with some compounds exhibiting significant inhibitory effects .

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